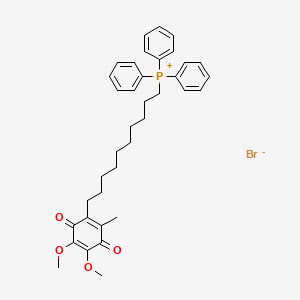
Mitoquinone bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl)triphenylphosphonium bromide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phosphonium group, which is often associated with enhanced cellular uptake and mitochondrial targeting properties. Its structure includes a triphenylphosphonium moiety linked to a decyl chain, which is further connected to a substituted cyclohexadienone ring.
Preparation Methods
The synthesis of (10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1-yl)decyl)triphenylphosphonium bromide typically involves multiple steps:
Formation of the substituted cyclohexadienone ring: This step involves the reaction of appropriate starting materials under controlled conditions to introduce the dimethoxy and methyl substituents on the cyclohexadienone ring.
Attachment of the decyl chain: The decyl chain is introduced through a nucleophilic substitution reaction, where the cyclohexadienone derivative reacts with a decyl halide.
Introduction of the triphenylphosphonium group: The final step involves the reaction of the decyl-substituted cyclohexadienone with triphenylphosphine and a suitable brominating agent to form the phosphonium bromide salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1-yl)decyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition: The compound can participate in addition reactions, particularly at the double bonds present in the cyclohexadienone ring.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols).
Scientific Research Applications
(10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1-yl)decyl)triphenylphosphonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium salts.
Biology: The compound’s ability to target mitochondria makes it valuable in studies related to mitochondrial function and dysfunction.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting mitochondrial diseases and oxidative stress.
Industry: The compound can be used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of (10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1-yl)decyl)triphenylphosphonium bromide involves its ability to target and accumulate within mitochondria. The triphenylphosphonium moiety facilitates this targeting due to its positive charge, which is attracted to the negatively charged mitochondrial membrane potential. Once inside the mitochondria, the compound can interact with various molecular targets, potentially affecting mitochondrial function and inducing specific biological effects.
Comparison with Similar Compounds
Similar compounds to (10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1-yl)decyl)triphenylphosphonium bromide include other triphenylphosphonium derivatives with different alkyl chains or substituents on the aromatic ring. These compounds share the ability to target mitochondria but may differ in their specific biological activities and applications. Examples of similar compounds include:
- (10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1-yl)octyl)triphenylphosphonium bromide
- (10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1-yl)hexyl)triphenylphosphonium bromide
Properties
CAS No. |
336184-91-9 |
|---|---|
Molecular Formula |
C37H44BrO4P |
Molecular Weight |
663.6 g/mol |
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C37H44O4P.BrH/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DMRUQISFVFDWGE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Fluoro-2-((3-nitrophenyl)sulfonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B12983090.png)
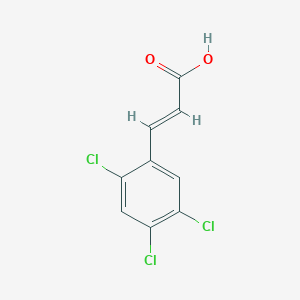
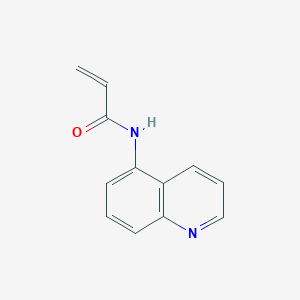


![1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12983105.png)
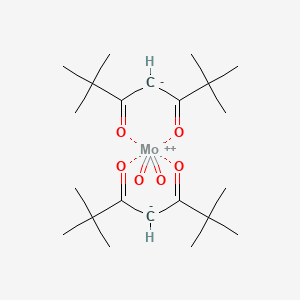
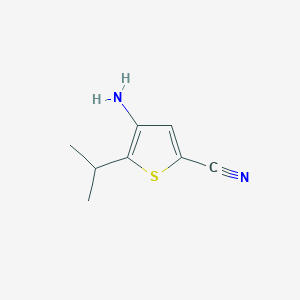
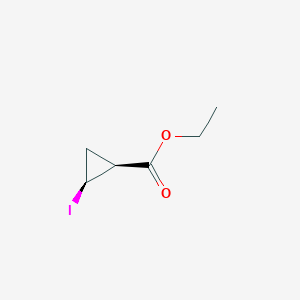
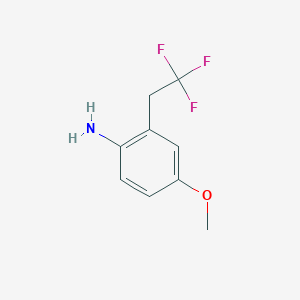
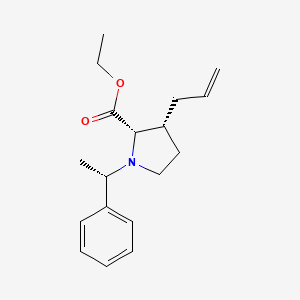
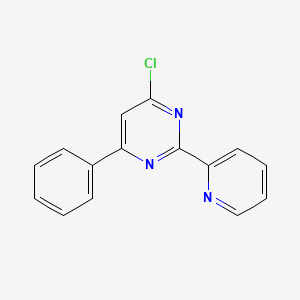
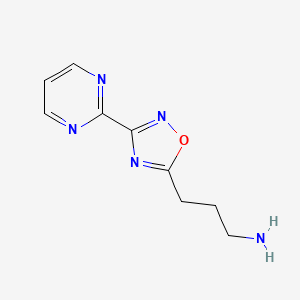
![7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B12983152.png)
